Dibutylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

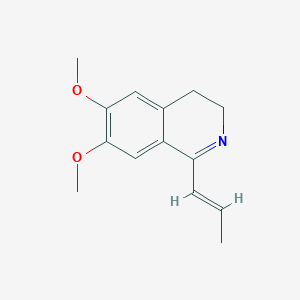

Dibutylphenol, specifically 2,6-Di-tert-butylphenol, is an organic compound with the structural formula C14H22O. This colorless solid is an alkylated phenol and is widely used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics . It is particularly noted for its ability to prevent gumming in aviation fuels .

Preparation Methods

Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide . The reaction can be represented as follows:

C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH

In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene in the presence of aluminium tris-(phenolate) catalyst at temperatures between 100 and 125°C and pressures up to 25 bar .

Chemical Reactions Analysis

Dibutylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

Substitution reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major products formed from these reactions include quinones, alcohols, and various substituted phenols .

Scientific Research Applications

Dibutylphenol has a wide range of scientific research applications:

Biology: It has been studied for its antioxidative properties and its ability to scavenge free radicals.

Medicine: It is used in the synthesis of pharmaceutical compounds such as CGP-7930, probucol, and nicanartine.

Industry: It is used as an antioxidant in fuels, lubricants, and polymers.

Mechanism of Action

Dibutylphenol exerts its effects primarily through its antioxidative properties. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom, thus competing with the formation of another polymer according to the peroxy radical mechanism . This mechanism is crucial in preventing the degradation of materials exposed to light, heat, and oxygen.

Comparison with Similar Compounds

Dibutylphenol can be compared with other similar compounds such as:

Butylated hydroxytoluene (BHT): Another widely used antioxidant in food, cosmetics, and industrial applications.

2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in rubber and some plastics.

Para tertiary butyl phenol: Used in the production of resins and as a stabilizer in various applications.

This compound is unique due to its high thermal stability and effectiveness as an antioxidant, making it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .

Properties

CAS No. |

26967-68-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,3-dibutylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |

InChI Key |

NSENZNPLAVRFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)